

physical and chemical properties of H-DL-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-DL-Phe(4-Me)-OH**

Cat. No.: **B556535**

[Get Quote](#)

A Comprehensive Technical Guide to H-DL-Phe(4-Me)-OH

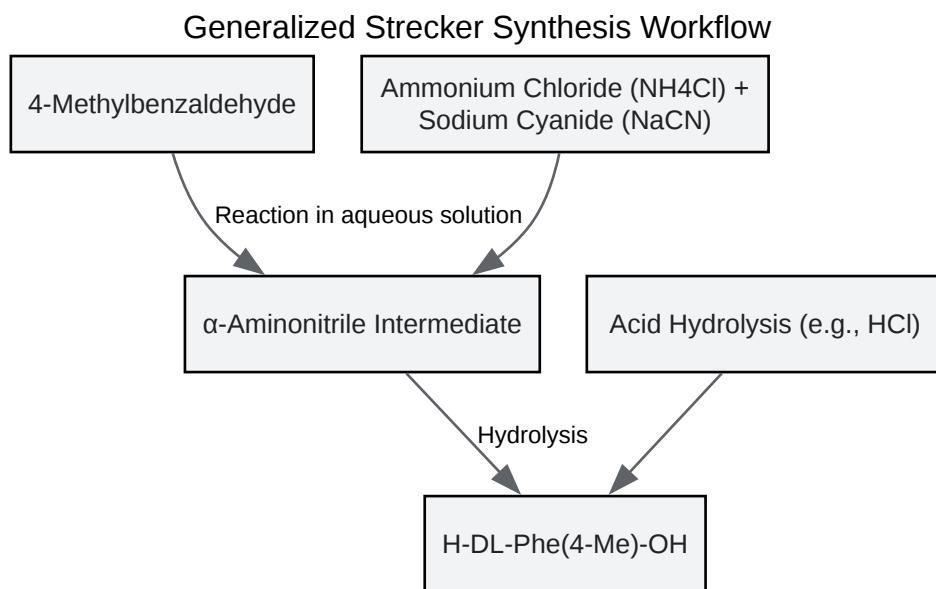
For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe(4-Me)-OH, also known as DL-4-Methylphenylalanine, is a non-canonical, racemic amino acid that serves as a crucial building block in various scientific applications. As a derivative of phenylalanine, it features a methyl group at the para position of the phenyl ring. This modification imparts unique steric and hydrophobic properties, making it a valuable component in peptide synthesis, drug discovery, and protein engineering. Its incorporation into peptides can influence their conformation, stability, and biological activity. This guide provides an in-depth overview of the physical and chemical properties of **H-DL-Phe(4-Me)-OH**, along with generalized experimental protocols for its synthesis, purification, and analysis.

Core Physical and Chemical Properties

The fundamental properties of **H-DL-Phe(4-Me)-OH** are summarized below. These values are a combination of experimentally derived data for closely related compounds and computationally predicted values.


Property	Value	Source(s)
Chemical Formula	$C_{10}H_{13}NO_2$	[1]
Molecular Weight	179.22 g/mol	[1]
CAS Number	4599-47-7	[1]
Appearance	Solid	
Solubility	Sparingly soluble in water (0.014 g/L for the L-isomer at 25°C). [2] Soluble in aqueous solutions with pH adjustment.	[2]
XLogP3	-1.2	[1]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	3	[3]
Topological Polar Surface Area	63.3 Å ²	[1]

Experimental Protocols

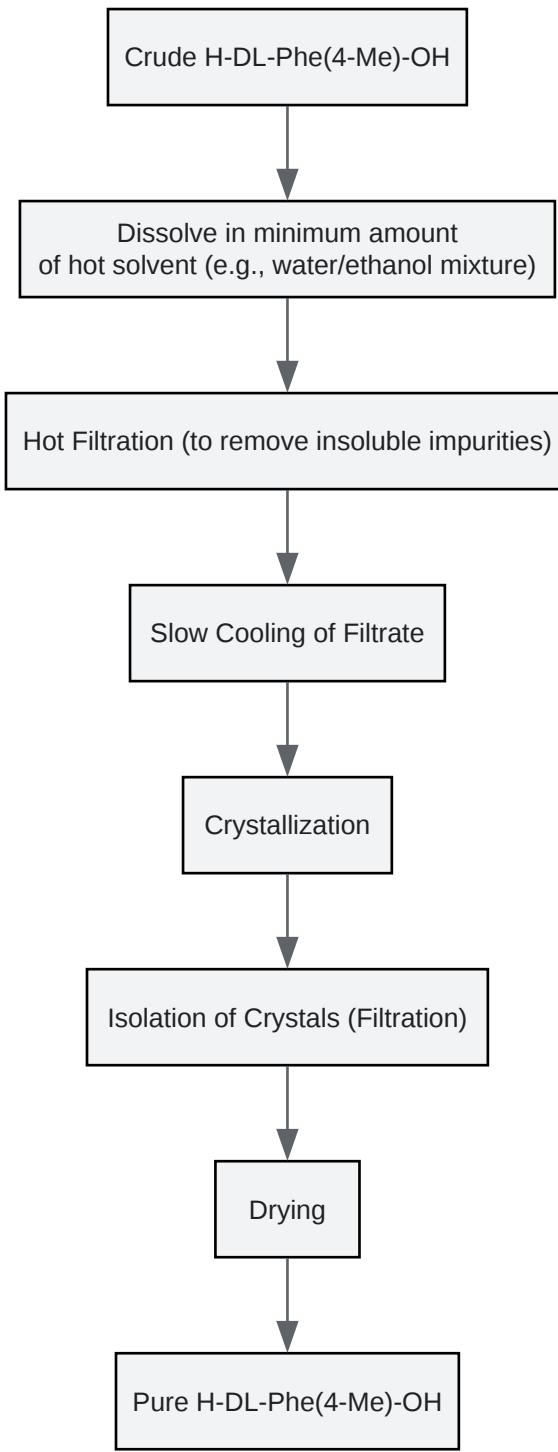
The following sections detail generalized methodologies for the synthesis, purification, and analysis of **H-DL-Phe(4-Me)-OH**. These protocols are based on standard procedures for similar amino acids and may require optimization for specific laboratory conditions.

Synthesis of H-DL-Phe(4-Me)-OH

A common route for the synthesis of α -amino acids is the Strecker synthesis. The following is a generalized workflow.

[Click to download full resolution via product page](#)

Caption: Generalized Strecker synthesis of **H-DL-Phe(4-Me)-OH**.


Methodology:

- Reaction Setup: In a well-ventilated fume hood, 4-methylbenzaldehyde is dissolved in an aqueous solution of ammonium chloride.
- Nitrile Formation: A solution of sodium cyanide is added dropwise to the mixture while maintaining a controlled temperature. The reaction is stirred for several hours to form the intermediate α-aminonitrile.
- Hydrolysis: The α-aminonitrile is then subjected to strong acid hydrolysis, typically by refluxing with concentrated hydrochloric acid. This step converts the nitrile group to a carboxylic acid.
- Isolation: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to induce precipitation. The crude **H-DL-Phe(4-Me)-OH** is then collected by filtration.

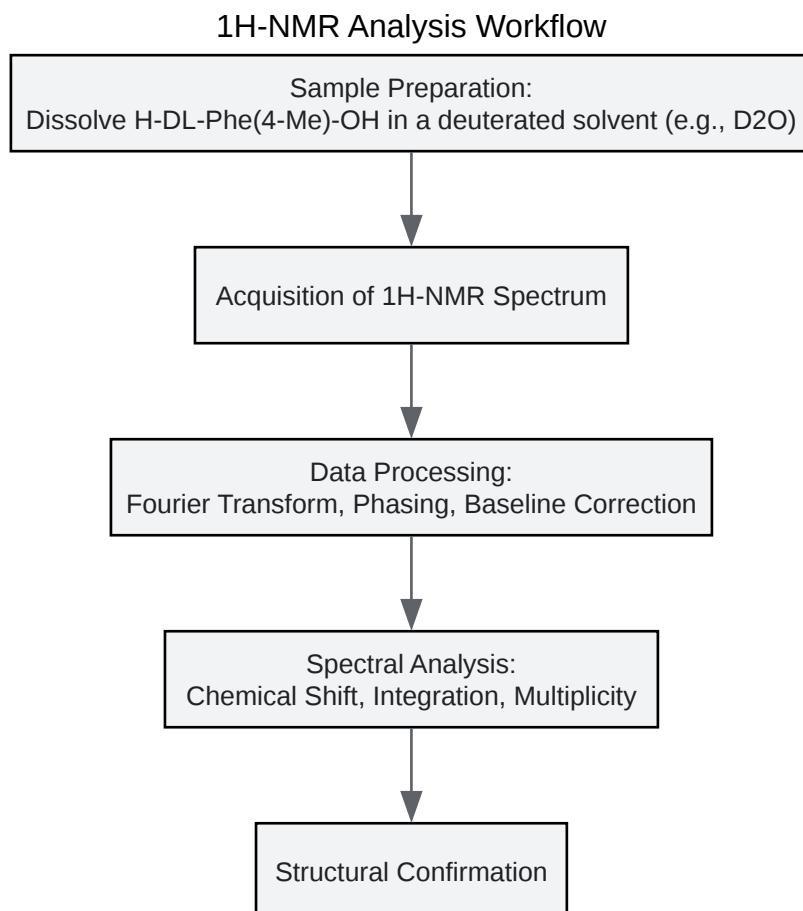
Purification by Recrystallization

Recrystallization is a standard method for purifying crude amino acids.

Purification by Recrystallization Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the purification of **H-DL-Phe(4-Me)-OH**.


Methodology:

- Dissolution: The crude **H-DL-Phe(4-Me)-OH** is dissolved in a minimal amount of a suitable hot solvent, such as a water-ethanol mixture.[4]
- Filtration: The hot solution is filtered to remove any insoluble impurities.
- Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
- Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

[Click to download full resolution via product page](#)

Caption: Workflow for ^1H -NMR analysis of **H-DL-Phe(4-Me)-OH**.

Protocol:

- Sample Preparation: A small amount of the purified **H-DL-Phe(4-Me)-OH** is dissolved in a suitable deuterated solvent, such as deuterium oxide (D_2O), in an NMR tube.[5][6]
- Data Acquisition: The ^1H NMR spectrum is acquired on an NMR spectrometer.
- Data Analysis: The resulting spectrum is processed and analyzed to identify the characteristic peaks corresponding to the protons in the molecule. The chemical shifts, integration values, and splitting patterns are used to confirm the structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Protocol:

- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[7][8]
- Data Acquisition: The FTIR spectrum is recorded over a standard wavenumber range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
- Data Analysis: The spectrum is analyzed for characteristic absorption bands of the amino group ($-\text{NH}_2$), the carboxylic acid group ($-\text{COOH}$), and the aromatic ring.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol:

- Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI).[9][10]
- Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion peak. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight. The fragmentation pattern provides further structural information.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct involvement of **H-DL-Phe(4-Me)-OH** in specific cellular signaling pathways. As a non-canonical amino acid, its primary role in research and drug development is often as a structural component to modify the properties of peptides and other molecules. Studies on alpha-methylphenylalanine, a related compound, have explored its effects on amino acid uptake and protein synthesis, but these do not delineate a specific signaling cascade.[11] Further research is needed to elucidate any direct biological signaling roles of **H-DL-Phe(4-Me)-OH**.

Conclusion

H-DL-Phe(4-Me)-OH is a valuable synthetic amino acid with applications in various fields of chemical and biological research. This guide provides a foundational understanding of its core properties and generalized protocols for its handling and analysis. Researchers and drug development professionals can use this information as a starting point for their investigations, with the understanding that specific experimental conditions may require further optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methylphenylalanine | C10H13NO2 | CID 409319 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-L-phenylalanine, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. 4-Methyl-D-phenylalanine | C10H13NO2 | CID 7015862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 9. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of H-DL-Phe(4-Me)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556535#physical-and-chemical-properties-of-h-dl-phe-4-me-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com